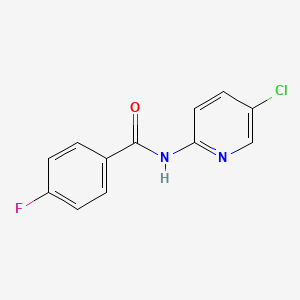

N-(5-chloropyridin-2-yl)-4-fluorobenzamide

Description

N-(5-chloropyridin-2-yl)-4-fluorobenzamide is a benzamide derivative characterized by a 5-chloropyridin-2-yl group attached to the amide nitrogen and a fluorine atom at the para position of the benzamide ring. Its molecular formula is C₁₂H₈ClFN₂O, with a molecular weight of approximately 264.66 g/mol. The fluorine atom contributes to its electronic properties, while the chlorine on the pyridine ring may influence steric interactions.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVSEWGMLJUHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Estimated based on analogous structures.

Key Observations:

The dual chloro substitution in 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide introduces steric hindrance, which may affect binding to biological targets compared to the mono-chloro analog .

Heterocyclic Modifications :

- Substituting pyridine with piperidine (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) reduces logP significantly (~1.5 vs. ~3.2), likely due to the polar acetyl group and saturated ring, improving solubility for CNS-targeting applications .

- The piperazine-ethyl chain in N-[2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-fluorobenzamide adds flexibility and hydrogen-bond acceptors (e.g., piperazine N-atoms), which may enhance protein interactions but increase metabolic susceptibility .

Electronic and Steric Profiles :

- Fluorine’s electronegativity in the para position of the benzamide ring stabilizes the amide bond and reduces oxidative metabolism, a common strategy in drug design .

- Chlorine at the pyridine 5-position provides moderate steric bulk without excessive electron withdrawal, balancing target affinity and pharmacokinetics .

Biological Activity

N-(5-chloropyridin-2-yl)-4-fluorobenzamide is a compound of interest due to its potential applications in pharmacology, particularly as a factor Xa inhibitor. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H9ClFNO and a molecular weight of approximately 239.66 g/mol. The compound features a chlorinated pyridine moiety and a fluorinated benzamide structure, which contribute to its biological activity.

The primary biological activity of this compound is as an inhibitor of factor Xa (FXa), an essential enzyme in the coagulation cascade. FXa plays a critical role in thrombin generation and fibrin formation, making it a significant target for anticoagulant therapies. The inhibition of FXa can prevent thrombus formation, thereby reducing the risk of thromboembolic events.

Table 1: Comparison of Factor Xa Inhibitors

| Compound Name | Type | IC50 (nM) | References |

|---|---|---|---|

| This compound | Direct FXa Inhibitor | 80 ± 20 | , |

| Rivaroxaban | Direct FXa Inhibitor | 3.0 | |

| Apixaban | Direct FXa Inhibitor | 2.0 |

Synthesis

The synthesis of this compound involves multiple steps that include the reaction of 5-chloropyridine with fluorinated benzoyl chloride under basic conditions. The yield and purity of the synthesized compound are crucial for its biological evaluation.

Synthetic Pathway Overview

- Starting Materials : 5-chloropyridine, 4-fluorobenzoyl chloride.

- Reaction Conditions : Base-catalyzed amidation.

- Purification : Column chromatography to isolate the target compound.

Biological Evaluation

Research has demonstrated that this compound exhibits significant anticoagulant properties in vitro and in vivo.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits FXa activity with an IC50 value of approximately 80 nM in human plasma . This potency suggests that it could be a viable candidate for further development as an anticoagulant agent.

In Vivo Studies

In vivo studies conducted on animal models (e.g., rats and monkeys) demonstrated that oral administration resulted in effective anticoagulation, evidenced by prolonged prothrombin time (PT) . These findings support the potential clinical application of this compound in managing thrombotic disorders.

Case Studies

- Anticoagulation Efficacy : A study evaluated the pharmacodynamic profile of this compound in cynomolgus monkeys, showing significant efficacy in preventing thrombus formation during induced thrombosis .

- Comparative Analysis : Another research compared this compound with established anticoagulants like rivaroxaban and apixaban, highlighting its competitive inhibition profile against FXa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.